molecular formula C25H32O2S B1671332 Etarotene CAS No. 87719-32-2

Etarotene

Cat. No. B1671332
CAS RN: 87719-32-2
M. Wt: 396.6 g/mol
InChI Key: UDAZCXVIYSIEFX-FBMGVBCBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Etarotene is synthesized through a series of chemical reactions involving the introduction of an ethylsulfonyl group to an arotinoid backbone. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The final product is purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Etarotene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Etarotene exerts its effects by inhibiting RNase P, a ribonucleoprotein that cleaves tRNA precursors to produce mature tRNA. This inhibition affects tRNA biogenesis and disrupts protein synthesis. This compound also has antikeratinizing potential, making it useful in the treatment of skin diseases .

Comparison with Similar Compounds

Etarotene is unique among arotinoids due to its ethylsulfonyl group, which imparts specific chemical and biological properties. Similar compounds include:

This compound’s unique structure and mechanism of action make it a valuable compound for research and therapeutic applications.

properties

CAS RN

87719-32-2

Molecular Formula

C25H32O2S

Molecular Weight

396.6 g/mol

IUPAC Name

6-[(E)-1-(4-ethylsulfonylphenyl)prop-1-en-2-yl]-1,1,4,4-tetramethyl-2,3-dihydronaphthalene

InChI

InChI=1S/C25H32O2S/c1-7-28(26,27)21-11-8-19(9-12-21)16-18(2)20-10-13-22-23(17-20)25(5,6)15-14-24(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+

InChI Key

UDAZCXVIYSIEFX-FBMGVBCBSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

arotinoid ethylsulfone
ethyl 4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl)phenylsulfone
Ro 15-1570
Ro-15-1570

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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